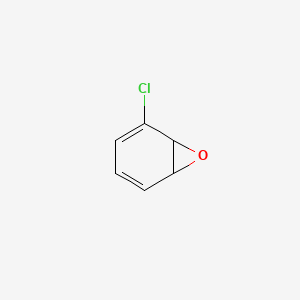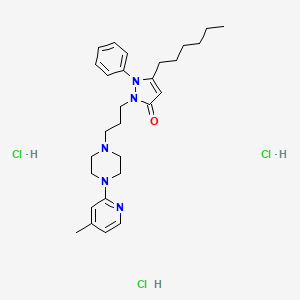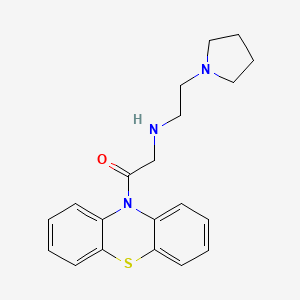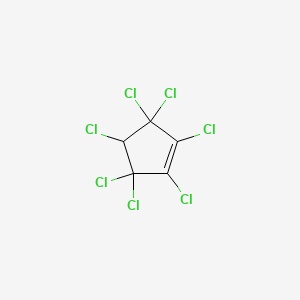
3-Chlorobenzene oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorobenzene oxide is an organic compound that belongs to the class of chlorinated aromatic compounds. It is characterized by the presence of a chlorine atom and an epoxide group attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-Chlorobenzene oxide can be synthesized through several methods. One common approach involves the epoxidation of 3-chlorostyrene using peracids such as m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of benzene followed by epoxidation. The chlorination step is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting chlorobenzene is then subjected to epoxidation using peracids or other suitable oxidizing agents.
化学反応の分析
Types of Reactions
3-Chlorobenzene oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to 3-chlorophenol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: 3-Chlorophenol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
3-Chlorobenzene oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research has investigated its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 3-chlorobenzene oxide exerts its effects involves its reactivity with nucleophiles. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. This reactivity is often exploited in synthetic chemistry to create new compounds.
類似化合物との比較
Similar Compounds
Chlorobenzene: Lacks the epoxide group and is less reactive.
Benzene oxide: Does not have the chlorine atom, making it less versatile in substitution reactions.
3-Chlorophenol: Similar structure but lacks the epoxide group, leading to different reactivity.
Uniqueness
3-Chlorobenzene oxide is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
特性
CAS番号 |
56541-86-7 |
|---|---|
分子式 |
C6H5ClO |
分子量 |
128.55 g/mol |
IUPAC名 |
2-chloro-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C6H5ClO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |
InChIキー |
ISNCKBRSXQOHHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(O2)C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















